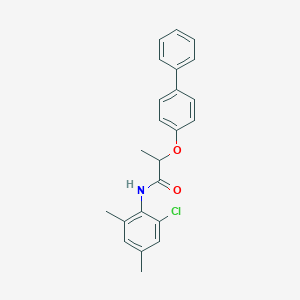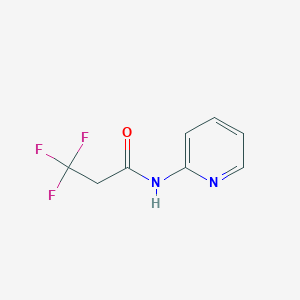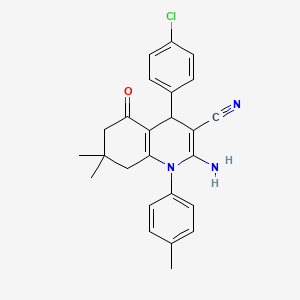
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide, also known as BDP or Bezafibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are drugs that are used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. BDP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide exerts its pharmacological effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. This compound is a PPAR alpha and PPAR gamma agonist, which means that it activates these receptors and modulates the expression of their target genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. This compound also improves insulin sensitivity, reduces inflammation, and inhibits cell proliferation. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. This compound is also relatively inexpensive and has a good safety profile. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound can interact with other drugs and compounds, which can affect its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has been shown to have beneficial effects on lipid and glucose metabolism, which may make it a useful drug for these conditions. Finally, this compound may have potential as an anti-cancer drug. Further research is needed to determine its efficacy and safety in various cancer types.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have hypolipidemic, hypoglycemic, anti-inflammatory, and anti-cancer properties. This compound has been used to treat hyperlipidemia, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It has also been investigated for its potential use in the treatment of various cancers, including breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-15-13-16(2)22(21(24)14-15)25-23(26)17(3)27-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,17H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCBLYRXGOOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4171805.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4171808.png)
![6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171827.png)
![methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate](/img/structure/B4171830.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide](/img/structure/B4171838.png)
![2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4171841.png)
![3-amino-6-(2,4-dichlorophenyl)-N-ethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4171844.png)

![3a,8a-dimethyl-N-phenyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carbothioamide](/img/structure/B4171867.png)
![3-amino-N-(2-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4171868.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4171873.png)

![N-(3-chloro-4-methoxyphenyl)-4-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171906.png)

